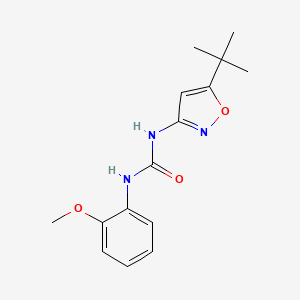
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-methoxyphenyl)urea, commonly known as Isoproturon, is a selective herbicide that is widely used to control weeds in various crops. It was first introduced in the market in the 1970s and has since become a popular choice for farmers and gardeners.
Mecanismo De Acción
Isoproturon works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This prevents the plant from producing energy through photosynthesis, leading to its eventual death.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a low toxicity level in mammals and birds. However, it can have adverse effects on aquatic organisms such as fish and algae. Isoproturon can also persist in soil and water for a long time, leading to potential environmental contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoproturon is a widely used herbicide, making it readily available for laboratory experiments. Its effectiveness in controlling weeds makes it a useful tool for studying plant growth and development. However, its potential environmental impact means that caution should be taken when using Isoproturon in laboratory experiments.
Direcciones Futuras
There are several areas in which Isoproturon could be further studied. One potential area of research is the development of more effective and environmentally friendly herbicides. Another area of interest is the impact of Isoproturon on soil microbiota and its potential implications for soil health. Additionally, further research could be done to understand the long-term effects of Isoproturon on the environment and its potential impact on human health.
Conclusion:
In conclusion, Isoproturon is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves inhibiting photosynthesis in plants, leading to their eventual death. While Isoproturon has low toxicity levels in mammals and birds, it can have adverse effects on aquatic organisms and persist in the environment. Further research is needed to understand the long-term impact of Isoproturon on the environment and its potential implications for human health.
Métodos De Síntesis
Isoproturon is synthesized by reacting 2-methoxyphenyl isocyanate with 5-tert-butyl-3-isoxazolylamine in the presence of a catalyst. The reaction produces Isoproturon with a yield of around 90%. Isoproturon is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Isoproturon is mainly used in agricultural practices to control weeds in crops such as wheat, barley, and oats. It is also used in non-crop areas such as golf courses and parks. Isoproturon has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. Several studies have shown that Isoproturon can reduce weed growth by up to 90%, making it a highly effective herbicide.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-7-5-6-8-11(10)20-4/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAZGVDWGINRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5315456.png)
![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)

![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)
![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)
![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)